(4-Methylphenyl) 2-aminobenzenesulfonate
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Overview
Description
(4-Methylphenyl) 2-aminobenzenesulfonate: is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a methyl group and a sulfonate group attached to an amine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl) 2-aminobenzenesulfonate typically involves the reaction of 4-methylphenol with chlorosulfonic acid to form 4-methylphenylsulfonyl chloride, which is then reacted with 2-aminophenol under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
(4-Methylphenyl) 2-aminobenzenesulfonate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and catalysts.
Major Products Formed:
Oxidation: Sulfonic acids, nitro compounds, and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Derivatives with different functional groups attached to the aromatic ring.
Scientific Research Applications
(4-Methylphenyl) 2-aminobenzenesulfonate: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Methylphenyl) 2-aminobenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.
Molecular Targets and Pathways:
Enzymes: May act as an inhibitor or activator of certain enzymes.
Receptors: Can bind to specific receptors, triggering signaling pathways.
Comparison with Similar Compounds
(4-Methylphenyl) 2-aminobenzenesulfonate: can be compared with other similar compounds, such as:
4-Methylphenylsulfonic acid: Similar structure but lacks the amine group.
2-Aminobenzenesulfonic acid: Similar structure but lacks the methyl group.
4-Methylbenzenesulfonic acid: Similar structure but lacks both the amine and sulfonate groups.
Uniqueness: The presence of both the methyl group and the amine group in this compound gives it unique chemical and biological properties compared to its analogs.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to medicinal chemistry.
Properties
IUPAC Name |
(4-methylphenyl) 2-aminobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)17-18(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZDWQHLBMRWBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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